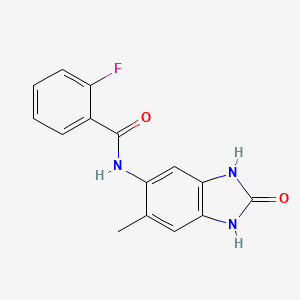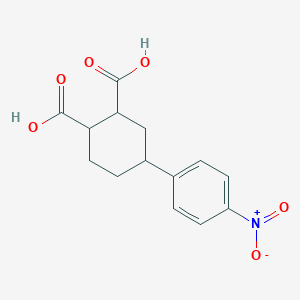![molecular formula C24H17F3N6O5 B11474662 N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474662.png)
N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene core, which is a benzopyran derivative, and is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the chromene core, followed by the introduction of the oxadiazole and benzodiazole moieties. Key steps include:
Formation of the Chromene Core: This can be achieved through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Oxadiazole Group: This involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Benzodiazole Group: This step typically involves the reaction of the chromene-oxadiazole intermediate with benzodiazole derivatives, facilitated by coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green solvents and catalysts can be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-OXO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole or oxadiazole rings, facilitated by reagents like sodium azide or halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium azide, halogenated compounds, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-OXO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe due to the presence of the benzodiazole group, which can exhibit strong fluorescence.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-OXO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, the presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds with similar chromene cores, such as warfarin and dicoumarol, are well-known for their anticoagulant properties.
Benzodiazole Derivatives: Compounds like benzimidazole and benzothiazole, which share structural similarities with benzodiazole, are studied for their diverse biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as furazolidone and nitrofurazone, are known for their antimicrobial properties.
Uniqueness
2-OXO-N-{2-[(3-{[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-2H-CHROMENE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzodiazole and oxadiazole moieties contribute to its potential as a fluorescent probe and therapeutic agent.
Properties
Molecular Formula |
C24H17F3N6O5 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
N-[2-[(2-oxochromene-3-carbonyl)amino]ethyl]-3-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C24H17F3N6O5/c25-24(26,27)23-30-15-6-2-3-7-16(15)33(23)12-18-31-21(38-32-18)20(35)29-10-9-28-19(34)14-11-13-5-1-4-8-17(13)37-22(14)36/h1-8,11H,9-10,12H2,(H,28,34)(H,29,35) |
InChI Key |
KPJOBKOSMSSIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)C3=NC(=NO3)CN4C5=CC=CC=C5N=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[(4Z)-4-(1-hydroxyethylidene)-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]benzamide](/img/structure/B11474579.png)
![4-[1-(4-Fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-4-yl]benzoic acid](/img/structure/B11474581.png)

![3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11474604.png)
![N-(5-benzyl-3-cyano-4-methyl-1H-pyrrol-2-yl)-2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11474606.png)

![Acetamide, N-[5-[[4-(acetylamino)phenyl]methyl]-1,3,4-thiadiazol-2-yl]-](/img/structure/B11474612.png)
![4-(Methoxymethyl)-6-methyl-5-nitro-2-[(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile](/img/structure/B11474620.png)

![1,4-bis[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B11474636.png)


![2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)acetamide](/img/structure/B11474649.png)
![8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide](/img/structure/B11474660.png)
